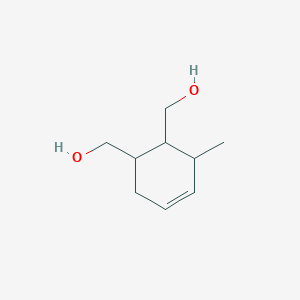
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1h-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that features a pyridine ring attached to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylmethanol with indanone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-2-ylmethanone or pyridin-2-ylmethanal.
Reduction: Formation of pyridin-2-ylmethanol or pyridin-2-ylmethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
Uniqueness
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of a pyridine ring and an indene structure with a hydroxyl group
Eigenschaften
CAS-Nummer |
92850-30-1 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H15NO/c17-15-12(10-13-6-3-4-8-16-13)9-11-5-1-2-7-14(11)15/h1-8,12,15,17H,9-10H2 |
InChI-Schlüssel |
QRJSPLYDIXNSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)






![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![2-Imino-5-{2-[4-(trifluoromethyl)phenyl]hydrazinylidene}-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14346764.png)
![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)

